molecular formula C26H28N6O3 B15030351 N-benzyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-benzyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B15030351
M. Wt: 472.5 g/mol
InChI Key: WKACPZVBSVYGLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex molecule featuring a fused tricyclic core (8.4.0.0^{3,8} ring system) with multiple heteroatoms. Key structural elements include:

  • Morpholinylethyl substituent: A polar, nitrogen-containing group that may improve solubility and influence receptor interactions.
  • Triazatricyclo framework: A rigid scaffold likely contributing to selective binding via spatial complementarity.
  • Imino and oxo groups: Electron-deficient regions that could participate in hydrogen bonding or π-π stacking.

Properties

Molecular Formula

C26H28N6O3

Molecular Weight

472.5 g/mol

IUPAC Name

N-benzyl-6-imino-13-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C26H28N6O3/c1-18-7-8-22-29-24-21(26(34)32(22)17-18)15-20(25(33)28-16-19-5-3-2-4-6-19)23(27)31(24)10-9-30-11-13-35-14-12-30/h2-8,15,17,27H,9-14,16H2,1H3,(H,28,33)

InChI Key

WKACPZVBSVYGLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=O)NCC5=CC=CC=C5)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple stepsThe reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like sodium carbonate or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane, tetrahydrofuran) .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-benzyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural similarity analysis (as per ) is critical for predicting bioactivity. Below is a comparative analysis with structurally related compounds:

Compound Structural Features Key Differences Hypothesized Bioactivity
Target Compound Tricyclic core, morpholinylethyl, benzyl carboxamide Unique 8.4.0.0^{3,8} fused ring system Kinase inhibition, CNS modulation
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane core, benzothiazol, dimethylamino-phenyl Spiro vs. fused tricyclic; benzothiazol instead of benzyl carboxamide Anticancer (DNA intercalation)
1-(Pyrrolidine-1-carbonyl)-cyclopentanecarboxylic acid derivatives Cyclopentane carboxamide, pyrrolidine Lack of tricyclic framework; simpler carbocyclic structure Protease inhibition (e.g., HIV-1 protease)
Morpholine-containing kinase inhibitors (e.g., PI3K/mTOR inhibitors) Morpholine ring, heteroaromatic core Absence of fused triazatricyclo system; planar heteroaromatic motifs Oncology (signal transduction blockade)

Structural and Functional Insights

Impact of Tricyclic Framework

The fused 8.4.0.0^{3,8} tricyclic system in the target compound introduces conformational rigidity, which may enhance binding specificity compared to spiro or monocyclic analogs (e.g., spiro[4.5]decane derivatives in ) . This rigidity could reduce off-target effects in kinase inhibition.

Role of Morpholinylethyl Substituent

The morpholinylethyl group balances hydrophilicity and passive diffusion, a feature shared with FDA-approved drugs like vemurafenib.

Benzyl Carboxamide vs. Benzothiazol Moieties

Benzothiazol groups (as in ) are known for intercalation with DNA, suggesting anticancer activity. In contrast, the benzyl carboxamide in the target compound may favor protein-binding interactions, aligning with kinase or GPCR targeting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.